molecular formula C19H17N3O4 B2602750 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2320725-01-5

7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2602750
CAS No.: 2320725-01-5
M. Wt: 351.362
InChI Key: YYLQLGRISPLYFA-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a diethylamino group and a furan-2-yl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the diethylamino group and the furan-2-yl-1,3,4-oxadiazol-2-yl moiety. Common synthetic routes include:

    Formation of Chromen-2-one Core: This step often involves the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.

    Formation of Furan-2-yl-1,3,4-oxadiazol-2-yl Moiety: This step involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Products may include furanones and carboxylic acids.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted chromen-2-one derivatives.

Scientific Research Applications

7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the furan-2-yl-1,3,4-oxadiazol-2-yl moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-triazol-2-yl)-2H-chromen-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 7-(diethylamino)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs. These properties can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-3-22(4-2)13-8-7-12-10-14(19(23)25-16(12)11-13)17-20-21-18(26-17)15-6-5-9-24-15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQLGRISPLYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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